molecular formula C14H18O2 B11884645 5,5-Dimethyl-1-phenyl-hexane-1,4-dione CAS No. 56079-45-9

5,5-Dimethyl-1-phenyl-hexane-1,4-dione

Cat. No.: B11884645
CAS No.: 56079-45-9
M. Wt: 218.29 g/mol
InChI Key: IZBIILHAJJUBNU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-phenyl-hexane-1,4-dione is an organic compound with the molecular formula C14H18O2 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-phenyl-hexane-1,4-dione typically involves the reaction of 5,5-dimethyl-1-phenyl-1,3-pentanedione with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-phenyl-hexane-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5,5-Dimethyl-1-phenyl-hexane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-phenyl-hexane-1,4-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1-phenyl-1,3-pentanedione: Similar structure but with different positioning of the ketone groups.

    4,4-Dimethyl-1-phenylpentane-1,3-dione: Another diketone with a different carbon backbone.

Uniqueness

5,5-Dimethyl-1-phenyl-hexane-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

56079-45-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5,5-dimethyl-1-phenylhexane-1,4-dione

InChI

InChI=1S/C14H18O2/c1-14(2,3)13(16)10-9-12(15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

IZBIILHAJJUBNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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